TriN2755
Description
Properties
CAS No. |
1095806-02-2 |
|---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.419 |
IUPAC Name |
(E)-(3-(4-(4-(3,3-dimethyltriaz-1-en-1-yl)benzoyl)phenoxy)propanoyl)glycine |
SMILES |
O=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TriN2755; TriN-2755; Tri N2755. |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of Target Structures
A retrosynthetic analysis of TriN2755 deconstructs the molecule into simpler, more readily available precursors. This process involves identifying key bonds that can be disconnected to reveal a logical pathway for its synthesis.
Key Disconnections and Strategic Bonds
The structure of this compound presents three primary regions for strategic disconnection, corresponding to the amide, ether, and triazene (B1217601) functionalities.
Amide Bond: The most evident disconnection is at the amide linkage between the propanoyl group and the glycine (B1666218) moiety. This C-N bond cleavage simplifies the molecule into two main fragments: a substituted phenoxypropanoic acid and a glycine ester. This is a standard disconnection for peptide-like structures.
Ether Bond: The second key disconnection is the ether bond linking the propanoic acid side chain to the benzophenone (B1666685) core. A C-O disconnection here, typical for aryl ethers, suggests a Williamson ether synthesis approach. This step breaks down the structure into a 4-hydroxybenzophenone (B119663) derivative and a 3-halopropanoic acid derivative.
Triazene Group: The final strategic disconnection targets the triazene moiety. Cleavage of the nitrogen-nitrogen single bond points to a diazotization-coupling reaction, a classic method for triazene formation. This simplifies the benzophenone core to an aniline (B41778) precursor (4-aminobenzophenone) and a secondary amine (dimethylamine).
Precursor Identification and Availability
Based on the retrosynthetic analysis, the primary precursors for the synthesis of this compound are identified as:
Precursor 1: 4-(4-Aminobenzoyl)phenol: This molecule serves as the core benzophenone structure, containing the aniline group necessary for triazene formation and the phenol (B47542) group for etherification.
Precursor 2: Ethyl 3-bromopropanoate (B1231587): This commercially available reagent provides the three-carbon chain and a reactive site (bromide) for the Williamson ether synthesis. The ethyl ester serves as a protecting group for the carboxylic acid.
Precursor 3: Glycine ethyl ester: This is the protected form of the amino acid glycine. jindunchemistry.com Its hydrochloride salt is a stable, commercially available starting material used widely in peptide synthesis. jindunchemistry.com
Reagents for Triazene Formation: Sodium nitrite (B80452) and dimethylamine (B145610) are the essential reagents for converting the aniline group of the benzophenone core into the final dimethyltriazene functionality.
Development of Novel Synthetic Routes
The forward synthesis of this compound can be designed based on the precursors identified. The route involves three main transformations: etherification, amide coupling, and triazene formation, with careful consideration of reaction conditions and principles of green chemistry.
Catalyst Design and Optimization for Specific Transformations
The key transformations in the proposed synthesis rely on well-established reaction types that can be optimized for efficiency.
Williamson Ether Synthesis: The formation of the ether linkage between 4-(4-aminobenzoyl)phenol and ethyl 3-bromopropanoate can be performed using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). jk-sci.comwikipedia.org Phase-transfer catalysts (PTCs) can be employed to improve reaction rates and yields by facilitating the transport of the phenoxide nucleophile into the organic phase. Optimization would involve screening different catalysts, solvents, and temperatures to maximize yield and minimize side reactions like elimination. jk-sci.com
Amide Bond Formation: The coupling of the resulting carboxylic acid (after ester hydrolysis) with glycine ethyl ester requires an activating agent to convert the carboxylic acid into a better electrophile. Common peptide coupling agents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide). libretexts.orgnih.gov Optimization involves selecting the appropriate coupling agent and base (like triethylamine (B128534) or DIEA) to ensure high coupling efficiency and prevent racemization if chiral centers were present. nih.gov
The following table illustrates a hypothetical optimization of the etherification step using a phase-transfer catalyst.
| Entry | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | None | DMF | 80 | 65 |
| 2 | K₂CO₃ | TBAB (10) | DMF | 80 | 88 |
| 3 | K₂CO₃ | TBAB (10) | Acetonitrile | 80 | 75 |
| 4 | Cs₂CO₃ | TBAB (10) | DMF | 60 | 92 |
| TBAB: Tetrabutylammonium bromide |
Ligand Effects on Reaction Efficiency and Selectivity
While the proposed synthesis does not heavily rely on transition-metal catalysis where ligand effects are most prominent, related advanced methods for forming C-O or C-N bonds, such as the Ullmann condensation, could be considered as alternatives. In a hypothetical copper-catalyzed Ullmann-type reaction to form the ether bond, the choice of ligand would be critical. Ligands like phenanthroline or diamine derivatives coordinate to the copper center, modulating its reactivity and stabilizing the catalytic species, which can significantly impact reaction yields and required temperatures.
The table below shows hypothetical data on how ligand choice could affect a copper-catalyzed etherification.
| Entry | Copper Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₃PO₄ | 120 | 40 |
| 2 | CuI | L-Proline | K₃PO₄ | 100 | 75 |
| 3 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 90 | 91 |
| 4 | CuI | DBU | K₂CO₃ | 100 | 68 |
Green Chemistry Principles in Synthesis
Atom Economy: The chosen reactions (amide coupling, Williamson ether synthesis, diazotization) are generally efficient. However, the use of coupling agents like DCC results in the formation of dicyclohexylurea as a stoichiometric byproduct, lowering the atom economy. The use of catalytic methods would be a greener alternative.
Solvent Choice: Traditional solvents for these reactions, such as DMF and dichloromethane, are effective but pose environmental and health risks. A green chemistry approach would involve screening for safer alternatives, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or exploring solvent-free reaction conditions where feasible.
Process Safety: The diazotization of aromatic amines to form diazonium salts is a critical step. These intermediates can be unstable and potentially explosive if isolated. Modern approaches favor continuous-flow reactors for such hazardous steps. This technology allows for the in-situ generation and immediate consumption of the diazonium salt in a small volume, significantly improving the safety profile of the synthesis.
By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.
Compound "this compound" Not Found in Scientific Literature
A comprehensive search of scientific databases and chemical literature has yielded no information on a compound designated "this compound." This designation does not correspond to a recognized chemical entity in publicly available records. Consequently, the requested detailed article on its synthetic methodologies, reaction pathways, mechanistic investigations, and stereoselective synthesis approaches cannot be generated.
The absence of "this compound" in the scientific literature means that there are no published research findings, data, or established methodologies to report for the following sections as outlined in the request:
Mechanistic Investigations of Formation Reactions:Without a known compound, there are no formation reactions to investigate. Therefore, no information is available on:
Detailed Reaction Mechanisms and Transition State Analysis
Kinetic Studies and Reaction Order Determination
Isotopic Labeling and Crossover Experiments
Stereoselective Synthesis Approaches:As the compound itself is not documented, there are no developed or reported methods for its stereoselective synthesis. This includes a lack of information on:
Chiral Catalyst Development and Application
Asymmetric Induction Strategies
Given the constraints and the non-existence of "this compound" in the accessible scientific domain, it is not possible to provide an accurate and informative article that adheres to the user's specified outline and content requirements. Any attempt to do so would result in the fabrication of data and would not be based on factual scientific research.
Diastereoselective and Enantioselective Syntheses
There is no publicly available information detailing the diastereoselective or enantioselective synthesis of this compound. While such methods are crucial for producing stereochemically pure pharmaceuticals, the specific catalysts, chiral auxiliaries, or asymmetric reactions used to control the stereochemistry of this compound, if any, have not been disclosed in published research.
Flow Chemistry and Continuous Processing for Scalability
Information regarding the application of flow chemistry or continuous processing for the scalable synthesis of this compound is not present in the available literature. While continuous manufacturing offers significant advantages for the production of active pharmaceutical ingredients, including improved safety, efficiency, and scalability, its use in the production of this compound has not been documented. mdpi.commdpi.comebrary.net For other triazene compounds, such as the antineoplastic agents mitozolomide (B1676608) and dacarbazine (B1669748), continuous-flow protocols have been reported. wikipedia.org These processes can offer enhanced control over reaction conditions, which is particularly beneficial for handling potentially unstable intermediates like diazonium salts, which are common precursors for triazenes. wikipedia.orgacs.org However, no specific data, such as reactor types, residence times, or yields for a continuous synthesis of this compound, has been published.
Solid-Phase Synthesis and Combinatorial Approaches
There are no specific reports on the solid-phase synthesis of this compound or its inclusion in combinatorial libraries. Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for drug discovery. nih.gov Triazenes have been utilized as linkers in the solid-phase synthesis of peptides and other heterocyclic structures, demonstrating their compatibility with these methodologies. wikipedia.org This approach allows for the systematic modification of different parts of a molecule to explore structure-activity relationships. However, the application of these techniques to create a library of this compound analogs has not been described in the literature.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the local chemical environment of atoms within a molecule, allowing for the determination of connectivity and stereochemistry. Standard 1D NMR experiments (¹H and ¹³C NMR) are fundamental, while multi-dimensional techniques offer more intricate structural insights.
Specific high-resolution NMR data (e.g., chemical shifts, coupling constants, or spectral interpretations) for the structural elucidation of TriN2755 were not available in the search results. Although NMR imaging has been mentioned in the context of monitoring tumor progression in studies involving this compound, this is a different application than structural NMR spectroscopy. researchgate.net Similarly, while (³¹P) NMR was mentioned in a study related to triazene (B1217601) synthesis, it did not provide structural details for this compound itself. researchgate.net
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Single Quantum Correlation (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for establishing through-bond and through-space correlations between nuclei. These techniques are essential for confirming the connectivity of atoms and determining the full 3D structure of complex molecules. Specific data from these experiments for this compound were not found.
Solid-State NMR for Polymorphic Studies
Solid-state NMR is valuable for studying the structure and dynamics of solid compounds, including different polymorphic forms. Analysis of solid-state NMR spectra can provide information about molecular packing, crystal lattice structure, and molecular motion in the solid state. No information regarding solid-state NMR studies of this compound was found.
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR is used to study molecular processes that occur on the NMR timescale, such as conformational changes, rotation around bonds, and chemical exchange processes. By analyzing changes in NMR spectra with temperature, insights into the kinetics and thermodynamics of these dynamic processes can be obtained. No data from dynamic NMR studies of this compound were available.
Mass Spectrometry (MS) Fragmentation Pathways
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
High-Resolution MS for Exact Mass Determination
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule, which can be used to confirm its elemental composition. The exact mass of this compound is reported as 398.16. medkoo.com This data is consistent with its chemical formula C₂₀H₂₂N₄O₅.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. The fragmentation pattern provides characteristic information about the structure of the molecule, allowing for structural confirmation and the identification of specific functional groups and linkages. While LC-MS methods were used for the quantitative determination of this compound and its metabolites, and monitored masses (m/z 193, 198, 214, 215, and 256) were reported, detailed MS/MS fragmentation pathways specifically for the structural elucidation of this compound were not described in the available sources. uzh.ch These monitored masses likely correspond to the parent ion or specific fragments/metabolites observed during the quantitative analysis.
Compound Names and PubChem CIDs
Subject: Information Regarding the Chemical Compound this compound
This article provides information about the chemical compound this compound, focusing on aspects of its advanced spectroscopic and structural elucidation based on available data.
This compound is identified as a synthetic triazene derivative with antineoplastic properties. medkoo.com Its CAS number is 1095806-02-2 (for the free acid), and it has a chemical formula of C20H22N4O5 with a molecular weight of 398.419. medkoo.com The compound is characterized by high hydrophilicity and photostability. medkoo.comuzh.ch
While this compound is a known compound and has been investigated in various studies, including pharmacokinetic evaluations using techniques like LC-MS uzh.ch, detailed scientific literature specifically describing its structural elucidation through the advanced spectroscopic and structural methods requested (Ion Mobility Spectrometry-Mass Spectrometry, X-ray Crystallography, and Vibrational Spectroscopy) was not found in the conducted searches.
Consequently, detailed content, including specific research findings and data tables pertaining to the application of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), X-ray Crystallography and Single Crystal Diffraction Studies (including determination of absolute configuration, analysis of intermolecular interactions and packing motifs, and co-crystallization and complex formation studies), and Vibrational Spectroscopy (IR and Raman) for the structural characterization of this compound cannot be provided based on the currently available information from the searches.
Without specific data from these analytical techniques applied to this compound, it is not possible to generate the detailed sections and data tables as outlined in the request.
Vibrational Spectroscopy (IR and Raman)
Conformation-Sensitive Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide detailed information about the molecular structure and conformation of a compound. Specific vibrational modes are sensitive to the three-dimensional arrangement of atoms and functional groups. Analyzing shifts in peak positions and changes in intensities under different conditions (e.g., temperature, solvent) can reveal insights into conformational preferences, intramolecular interactions, and the presence of different conformers in a sample. For this compound, such studies could potentially elucidate the preferred conformation of its flexible chains and the spatial orientation of the triazene and other functional groups. However, specific research findings on the conformation-sensitive vibrations of this compound were not found in the consulted literature.
Electronic Spectroscopy (UV-Vis, Fluorescence, CD)
Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption, fluorescence, and Circular Dichroism (CD), probe the electronic transitions within a molecule. These methods provide information about the electronic structure, presence of chromophores, and in the case of CD, the stereochemistry of chiral molecules.
Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy measures the absorption of light by a substance as a function of wavelength, revealing information about the electronic transitions between energy levels within the molecule. Chromophores, which are the parts of a molecule responsible for absorbing UV or visible light, give rise to characteristic absorption bands. For this compound, the triazene group and potentially the aromatic rings within its structure would contribute to its UV-Vis absorption spectrum. The reported use of UV detection at 300 nm in analytical methods suggests that this compound absorbs in the UV region at this wavelength. However, a detailed analysis of its full UV-Vis spectrum, including the identification of specific electronic transitions (e.g., π-π, n-π), molar absorptivities, and the influence of solvent or pH on the spectrum, was not found.
Circular Dichroism for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which occurs when a molecule contains a chiral center or has a chiral conformation. The CD spectrum can provide information about the absolute configuration, conformation, and interactions of chiral compounds. The provided structure of this compound (C20H22N4O5) nih.gov would need to be examined for the presence of chiral centers to determine if it is a chiral compound. If this compound is chiral, CD spectroscopy could be applied to study its stereochemical properties and behavior. However, there was no information available in the consulted sources regarding the chirality of this compound or any CD spectroscopic studies performed on it.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are used to study the dynamics of excited electronic states. These methods can provide information about fluorescence lifetimes, intersystem crossing rates, internal conversion, and energy transfer processes. For a photostable compound like this compound nih.gov, investigating its excited state dynamics could offer insights into the mechanisms underlying its photostability or potential photochemical reactions. However, no studies utilizing time-resolved spectroscopy to investigate the excited state dynamics of this compound were found in the consulted literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and characterize species with unpaired electrons, such as free radicals. EPR can provide information about the identity, concentration, and local environment of radical species. While this compound is known to be metabolized into reactive carbocations nih.gov, which are charged intermediates, the formation of radical species with unpaired electrons during its metabolism or reaction was not explicitly mentioned in the consulted sources. If this compound or its metabolites were found to generate radical species, EPR spectroscopy would be a suitable technique for their investigation. However, no EPR spectroscopic studies on this compound were identified.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate the electronic structure and properties of TriN2755 by approximating the many-body electronic Schrödinger equation.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. Utilizing various DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), allows for the precise determination of bond lengths, bond angles, and dihedral angles. The resulting optimized geometry serves as the basis for all subsequent property calculations. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals (HOMO and LUMO), is also elucidated, providing critical insights into the molecule's stability and potential reaction sites.
DFT calculations are a powerful tool for predicting the spectroscopic properties of this compound, which are essential for its experimental characterization.
NMR Spectroscopy: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a valuable comparison for experimental NMR spectra, aiding in the assignment of signals to specific atoms within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. These predictions help in understanding the electronic transitions and the chromophores present in the molecule.
IR Spectroscopy: The vibrational frequencies of this compound are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, with its characteristic absorption bands corresponding to specific vibrational modes (e.g., stretching, bending), can be directly compared with experimental IR data to confirm the molecular structure and identify functional groups.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Varies by proton | GIAO-B3LYP/6-311G(d,p) |
| ¹³C NMR Chemical Shift (ppm) | Varies by carbon | GIAO-B3LYP/6-311G(d,p) |
| UV-Vis λmax (nm) | Multiple transitions | TD-B3LYP/6-311G(d,p) |
The electronic structure data obtained from DFT calculations are used to predict the reactivity and selectivity of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides insight into its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Furthermore, calculated electrostatic potential maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and thus informing the regioselectivity of potential reactions.
Quantum Chemical Topology (QCT) Analysis
AIM (Atoms in Molecules) Theory
Without access to preclinical research data, which may be proprietary, a detailed and factual article on these specific computational aspects of this compound cannot be constructed.
Reaction Pathway Mapping and Transition State Localization
The biological activity of this compound is understood to stem from its metabolic activation via N-demethylation, leading to the formation of highly reactive carbocations that alkylate DNA. Computational chemistry provides powerful tools to map the intricate details of this activation process, identifying the most probable reaction pathways and characterizing the high-energy transition states that govern the reaction rates.
Methodologies: Density Functional Theory (DFT) is a primary computational tool for mapping these reaction pathways. mdpi.comdntb.gov.ua By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G*), researchers can model the potential energy surface of the reaction. mdpi.com This surface is a multidimensional landscape that connects the reactant (this compound) to its products through various intermediate and transition states.
Reaction Pathway Mapping: The metabolic activation of a triazene (B1217601) derivative like this compound is a multi-step process. A plausible reaction pathway, amenable to computational investigation, would include:
N-demethylation: The initial and often rate-limiting step where a methyl group is removed.
Protonation and Tautomerization: Subsequent steps leading to the formation of a reactive diazonium ion.
Heterolysis: The cleavage of a nitrogen-nitrogen bond to release molecular nitrogen and generate the ultimate alkylating agent, a carbocation.
Computational methods can trace the energetic profile of this entire sequence. By calculating the Gibbs free energy (ΔG) for each stationary point (reactants, intermediates, transition states, and products), a reaction coordinate diagram can be constructed. This provides a visual representation of the energy changes throughout the reaction, highlighting the thermodynamic and kinetic feasibility of the proposed mechanism. For instance, DFT calculations can elucidate whether the decomposition pathway is thermodynamically favorable under physiological conditions. acs.org
Transition State Localization: Identifying the exact geometry and energy of transition states (TS) is crucial, as they represent the highest energy barrier along the reaction coordinate and thus control the reaction kinetics. acs.org Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate these first-order saddle points on the potential energy surface. acs.org Once a candidate TS structure is found, a vibrational frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea), which is the energy difference between the reactant and the transition state, can be calculated with high accuracy. This value is critical for understanding how quickly the parent compound, this compound, is converted into its active, DNA-alkylating form.
Illustrative Data Table: Calculated Activation Energies for this compound Metabolic Activation
Note: The following data is illustrative and based on typical values for computational studies of similar triazene derivatives. Specific experimental or calculated data for this compound is not publicly available.
| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| N-demethylation (TS1) | B3LYP/6-311+G | 22.5 | -1540 |
| N-N Bond Cleavage (TS2) | B3LYP/6-311+G | 15.2 | -850 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Non-biological Applications
Methodologies: QSPR studies begin with the calculation of a wide range of molecular descriptors for a set of related compounds. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Indices that describe the atomic connectivity and shape of the molecule.
Quantum-chemical descriptors: Properties derived from computational chemistry, such as HOMO-LUMO energies, dipole moment, and partial atomic charges.
Geometric descriptors: Parameters related to the 3D structure of the molecule, like molecular surface area and volume.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates a selection of these descriptors to a specific property. unige.orgnih.gov
Modeling Hydrophilicity: Hydrophilicity, often quantified by the logarithm of the partition coefficient (logP), is a key parameter influencing a drug's solubility and membrane permeability. A QSPR model for this compound and its analogues could be developed to predict logP. Descriptors such as the polar surface area (PSA), molar volume, and specific quantum-chemical parameters that reflect charge distribution would likely be significant contributors to such a model. unige.orgwiserpub.com A robust QSPR model can guide the synthesis of new derivatives with optimized solubility profiles.
Modeling Photostability: this compound is noted for its photostability, a desirable trait for any drug substance to prevent degradation upon exposure to light. researchgate.net QSPR models can be developed to predict the susceptibility of compounds to photodegradation. europa.eu The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are often critical descriptors in these models. mdpi.com A larger HOMO-LUMO gap generally correlates with greater kinetic stability and lower photoreactivity, as more energy is required to induce an electronic transition that could lead to a chemical reaction.
Illustrative Data Table: QSPR Model for Predicting Photostability
Note: This table presents a hypothetical QSPR model for illustrative purposes, based on common practices in the field. It does not represent actual data for this compound.
| Property | Descriptor | Coefficient | Statistical Significance (p-value) |
|---|---|---|---|
| Photostability Index (PSI) | HOMO-LUMO Gap (eV) | +0.85 | <0.01 |
| Dipole Moment (Debye) | -0.23 | <0.05 | |
| Aromatic Ring Count | +0.15 | <0.05 |
Model Equation: PSI = 1.2 + 0.85(HOMO-LUMO Gap) - 0.23(Dipole Moment) + 0.15(Aromatic Ring Count)*
Model Statistics: R² = 0.88, Q² = 0.81
This hypothetical model suggests that a larger energy gap and a greater number of aromatic rings contribute positively to photostability, while a larger dipole moment may decrease it. Such models are invaluable in the early stages of drug design for screening and prioritizing compounds with favorable physicochemical properties.
Advanced Material Science and Chemical Applications
Application in Catalysis
No research data is available on the use of TriN2755 in any catalytic processes.
Design of Heterogeneous and Homogeneous Catalysts
There are no studies describing the design or use of this compound as a component in either heterogeneous or homogeneous catalysts.
Enantioselective and Diastereoselective Catalysis
No literature exists that details the application of this compound in enantioselective or diastereoselective catalytic reactions.
Catalyst Regeneration and Stability Studies
As there is no information on its use as a catalyst, there are consequently no studies on its regeneration or stability in catalytic cycles.
Integration into Functional Materials
There is no available information on the integration of this compound into any functional materials.
Polymer Chemistry and Polymerization Initiators
The role of this compound in polymer chemistry, including any potential function as a polymerization initiator, has not been described in any accessible scientific reports.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
No research has been published that suggests this compound has been considered for or utilized in the fabrication of OLEDs or any other optoelectronic devices.
No Scientific Data Available for this compound in Specified
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no documented research connecting the chemical compound this compound to the fields of advanced material science and specific chemical applications as outlined in the requested article structure. While this compound is identified as a synthetic triazene (B1217601) derivative with investigated applications in oncology, no data exists regarding its use in the areas of Self-Assembled Monolayers (SAMs), Supramolecular Chemistry, or Advanced Separation Technologies.
The specific topics requested for the article were:
Development of Advanced Separation Technologies
Chiral Stationary Phases for Chromatography
Exhaustive searches for any link between this compound and these highly specialized areas of chemistry have yielded no results. The existing body of research on this compound is confined to its role as a potential antineoplastic agent, focusing on its mechanism of action involving DNA alkylation in cancer cells.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on this compound that adheres to the provided outline. The creation of such an article would require the fabrication of data, research findings, and discussions, which is not feasible. The scientific community has not published any work exploring the properties or applications of this compound in the contexts of surface functionalization, host-guest chemistry, molecular recognition, or chiral chromatography. Therefore, no data tables or detailed research findings can be provided for these sections.
Based on a comprehensive review of publicly available scientific literature, there is no information on the chemical compound “this compound” in the contexts requested. All accessible research is focused on its potential applications as an antineoplastic (anti-cancer) agent.
Therefore, it is not possible to provide an article on "this compound" that adheres to the specified outline regarding its use in advanced material science and analytical chemistry. The requested topics—selective adsorbents for environmental remediation, reagents in novel detection methods, calibration standards, and fluorescent probes for chemical sensing—are not documented areas of application or research for this compound.
Any attempt to generate content for the requested sections would not be scientifically accurate or based on verifiable research findings.
Derivatives, Analogues, and Structure Reactivity Relationships
Design Principles for New Chemical Entities
Designing new chemical entities based on the TriN2755 structure involves strategic modifications aimed at altering specific chemical properties. These principles leverage established concepts in chemical design to create compounds with varied molecular characteristics.
Bioisosteric replacement, in a purely chemical context, involves substituting atoms or groups within the this compound structure with other chemically similar atoms or groups. The goal is to explore how these substitutions affect physicochemical properties such as polarity, hydrogen bonding capacity, steric profile, and electronic distribution, independent of any biological outcome. For instance, replacing an oxygen atom with a sulfur atom in the linker region could alter polarity and bond angles. Similarly, substituting a methyl group on the terminal nitrogen of the triazene (B1217601) with an ethyl group would introduce subtle steric and electronic changes. Such replacements are guided by the principle that certain functional groups can be interchanged while maintaining or predictably altering specific chemical characteristics. nih.govbidd.groupnih.gov
Systematic Synthesis of Analogues and Homologues
The creation of a library of this compound analogues and homologues requires systematic synthetic strategies. Analogues typically involve variations in the functional groups or substituents attached to the core structure, while homologues involve changes in the length of linker chains.
Synthesis of this compound analogues could involve modifying the substituents on the phenyl rings through standard aromatic chemistry techniques such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The linker region offers opportunities for variation through amide or ester bond formation using different carboxylic acids or amines. Homologues could be synthesized by utilizing linker molecules of varying lengths during the coupling steps. These systematic synthetic approaches allow for the controlled introduction of structural changes, providing a series of related compounds for SRR studies.
Elucidation of Structure-Reactivity Relationships (SRR)
SRR studies chemically investigate how variations in the structure of this compound and its derivatives influence their chemical reactivity. For this compound, a key chemical transformation is its activation via N-demethylation, which precedes the formation of a reactive species. SRR in this context would focus on how structural changes affect the rate and pathway of this chemical activation and subsequent reactions.
Substituents on the aromatic rings of this compound can exert electronic and steric effects that influence the rate of chemical reactions, such as the N-demethylation step. Electron-donating groups (EDGs) can increase electron density in the molecule, potentially affecting the lability of the methyl groups undergoing demethylation or the stability of charged intermediates/transition states. Conversely, electron-withdrawing groups (EWGs) can decrease electron density, with different effects on reactivity. Steric bulk introduced by substituents near the reactive centers can impede the approach of reagents or catalysts, thereby slowing down the reaction rate. Kinetic studies comparing the rates of N-demethylation or other relevant chemical transformations for a series of analogues with varying substituents can provide quantitative data on these effects.
Steric effects arise from the spatial arrangement and volume occupied by atoms and groups within a molecule, influencing how molecules interact during a chemical transformation. In this compound derivatives, steric hindrance around the triazene group or the sites of metabolic activation can affect the accessibility of enzymes or chemical reagents, thereby influencing reaction rates and potentially directing reaction pathways.
Conformationally Restricted Analogues
Conformational restriction in chemical design involves the synthesis of analogues of a flexible lead compound where the conformational freedom of certain bonds or regions is reduced or eliminated. This is typically achieved by introducing rigid structural elements, such as rings or double/triple bonds, or by incorporating bulky substituents that impede rotation. The purpose of conformational restriction from a chemical standpoint is often to probe the relationship between molecular shape and chemical reactivity or interaction with other molecules. By fixing certain parts of a molecule in specific orientations, researchers can investigate how these fixed conformations influence chemical transformations or binding events.
For a molecule like this compound, which contains several rotatable bonds within its linker and side chains, conformational flexibility exists. Chemically, restricting this flexibility could involve cyclizing parts of the molecule or introducing rigid linkers. For instance, incorporating a ring structure into the phenoxy-propanoic acid or the glycine (B1666218) moieties could limit their conformational flexibility. Similarly, rigidifying the linker between the triazene-substituted phenyl ring and the benzoyl group could be explored.
The chemical synthesis of conformationally restricted analogues often requires specialized synthetic routes to build the rigid frameworks or introduce the constraining elements at specific positions. Techniques such as intramolecular cyclizations, Heck reactions, or the use of rigid bicyclic or spirocyclic scaffolds are common in this area of chemical synthesis. nih.govnih.gov
While the general principles of designing and synthesizing conformationally restricted analogues are well-established in medicinal chemistry and chemical biology nih.govnih.gov, specific examples of conformationally restricted analogues of this compound and detailed chemical research findings on their synthesis or properties (excluding biological context) were not identified in the conducted search.
Prodrug and Pro-reagent Design (excluding biological/clinical context)
Prodrugs are chemically modified inactive or less active derivatives of a parent compound that undergo chemical or enzymatic transformation to release the active drug. Pro-reagents are similar in concept but are designed to release a reactive species or reagent. The primary goal of prodrug and pro-reagent design from a chemical perspective is to alter the physicochemical properties of the parent compound to improve aspects such as solubility, stability, or delivery to a specific chemical environment, where the conversion back to the active form or reactive species occurs.
Common strategies in prodrug design involve the reversible attachment of promoieties to functional groups on the parent drug, such as hydroxyl, carboxyl, amino, or phosphate (B84403) groups, to form linkages like esters, amides, carbonates, or phosphates. These linkages are designed to be cleaved under specific chemical conditions (e.g., hydrolysis at a particular pH) or by specific enzymes present in a target environment.
This compound itself undergoes in situ activation via N-demethylation to produce its active alkylating species. medkoo.comuzh.chbiocat.com This is a form of metabolic conversion of the parent drug, rather than the parent drug being released from a separate, designed prodrug molecule. The triazene structure is the core functional group responsible for the alkylating activity upon activation.
From a chemical design standpoint, one could consider modifying this compound to alter its delivery or activation. For example, attaching groups that change its solubility profile or stability in certain chemical environments might be explored. However, such modifications would need to be designed such that they are cleaved to regenerate the this compound structure or a modified version that can still undergo the activating N-demethylation. Alternatively, one might conceive of pro-reagents that, upon activation, generate the same reactive carbocation species as this compound but are delivered in a different chemical form.
Key considerations in the chemical design of prodrugs and pro-reagents include the choice of the promoiety, the nature of the linker connecting the promoiety to the parent compound (or the latent reactive species), and the chemical or enzymatic mechanism by which the cleavage occurs. The stability of the prodrug/pro-reagent in different chemical environments is also crucial to ensure that premature activation does not occur.
Despite the general principles of prodrug and pro-reagent design being applicable to various chemical structures, specific examples of designed prodrugs or pro-reagents derived from this compound and detailed chemical research findings on their synthesis or properties (excluding biological context) were not identified in the conducted search. The available information focuses on this compound as the entity that undergoes metabolic activation.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Accessing Complex Derivatives
Future research into TriN2755 could significantly benefit from the exploration of emerging synthetic methodologies. Given its complex structure, developing more efficient, selective, and potentially stereocontrolled synthetic routes to this compound and its novel derivatives is a critical area. This could involve leveraging modern catalytic approaches, such as organocatalysis, transition-metal catalysis, or photocatalysis, to reduce reaction steps, improve yields, and minimize waste. Flow chemistry techniques could also be investigated for continuous synthesis, offering advantages in terms of reaction control, safety, and scalability compared to traditional batch processes. The development of complex derivatives with modified triazene (B1217601) moieties or altered linker regions could lead to compounds with improved potency, selectivity, or pharmacokinetic properties, necessitating versatile and robust synthetic strategies.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the formation and transformation of this compound and its metabolites at a mechanistic level is crucial for optimizing synthesis and predicting biological activity. Advanced spectroscopic techniques, particularly those enabling in situ monitoring, offer powerful tools for this purpose. Techniques such as in situ NMR spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy could provide real-time information on reaction kinetics, intermediates, and conversion rates during synthesis. Hyphenated techniques combining chromatography with mass spectrometry (LC-MS or GC-MS) with advanced ionization methods could offer detailed insights into the metabolic activation of this compound and the subsequent formation of reactive species. Time-resolved spectroscopy could be employed to study the photostability of this compound and understand degradation pathways under light exposure, further informing storage and handling protocols.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing molecular design and discovery, and this holds significant potential for this compound research. AI/ML algorithms can be trained on existing data of triazene derivatives and other related cytotoxic compounds to predict the potential activity and properties of novel this compound analogs. Generative models could be used to design entirely new molecular structures based on desired characteristics, potentially leading to the identification of more effective or less toxic variants. Machine learning can also assist in optimizing synthetic routes by predicting reaction outcomes based on various parameters, accelerating process development.
Exploration of Novel Applications in Nanoscience and Quantum Technologies
While primarily studied for its antineoplastic activity, the unique properties of this compound, such as its photostability and potential for metabolic activation, could lend themselves to exploration in nanoscience and quantum technologies. In nanoscience, this compound could potentially be incorporated into nanoparticles or other nanocarriers for targeted delivery, potentially improving its therapeutic index. Its interaction with nanomaterials could be studied for novel applications, such as in sensing or as components in functional materials. In the realm of quantum technologies, while speculative, research into the electronic properties and excited states of this compound could reveal potential for applications in quantum dots, molecular switches, or other quantum computing or sensing elements, particularly if functionalized or integrated into nanoscale architectures.
Sustainable Chemistry and Circular Economy Aspects in Synthesis and Application
The principles of sustainable chemistry and the circular economy are increasingly important in chemical research and development. Applying these principles to the synthesis and potential future applications of this compound is a key future direction. This involves designing synthetic routes that minimize waste generation, utilize renewable feedstocks where possible, and employ environmentally benign solvents and reagents. Exploring catalytic methods aligns with sustainable chemistry by reducing the need for stoichiometric reagents. Furthermore, considering the end-of-life of this compound and its potential derivatives, research could focus on developing strategies for degradation or recycling of related materials, fitting within a circular economy framework.
Q & A
Q. What is the mechanism of action of TriN2755, and how does it induce apoptosis in cancer cells?
this compound, a synthetic triazene derivative, exerts antineoplastic activity through metabolic activation via N-demethylation, generating reactive carbocations that alkylate DNA. This alkylation leads to DNA cross-links, disrupting replication and repair mechanisms, ultimately triggering apoptosis . To validate this mechanism, researchers should:
Q. What experimental models are suitable for preliminary efficacy testing of this compound?
Preclinical studies should prioritize cell lines with documented sensitivity to alkylating agents (e.g., glioblastoma or leukemia models). Key steps include:
- Using NIH-recommended guidelines for experimental reproducibility, such as detailing cell culture conditions and dosing regimens .
- Incorporating orthogonal assays (e.g., Western blotting for DNA repair protein inhibition) to confirm mechanistic consistency .
Q. How can researchers ensure the stability of this compound in in vitro and in vivo studies?
- Perform high-performance liquid chromatography (HPLC) to monitor compound degradation under varying pH and temperature conditions.
- Use lyophilized formulations for in vivo studies to enhance shelf life, referencing photostability data from prior triazene studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across cancer types be systematically resolved?
Contradictory results often arise from variability in metabolic activation pathways or tumor microenvironment differences. Methodological approaches include:
- Comparative transcriptomics : Identify gene expression patterns (e.g., cytochrome P450 enzymes) that correlate with this compound sensitivity .
- Dose-response meta-analysis : Aggregate data from multiple studies to distinguish tissue-specific effects from experimental artifacts .
- Table: Key variables to control in cross-study comparisons
| Variable | Impact on Efficacy | Mitigation Strategy |
|---|---|---|
| Metabolic enzyme expression | High | Use isogenic cell lines |
| Tumor hypoxia | Moderate | Standardize oxygen levels in assays |
| DNA repair capacity | Critical | Pre-screen models for repair proficiency |
Q. What strategies optimize the design of combination therapies involving this compound?
Synergy studies require rigorous experimental frameworks:
- Sequential vs. concurrent dosing : Test staggered administration to minimize antagonism (e.g., pairing with radiation after DNA damage initiation) .
- Pharmacodynamic biomarkers : Measure γH2AX (DNA damage marker) and caspase-3 (apoptosis) to quantify additive vs. synergistic effects .
Q. How should researchers address ethical and methodological challenges in translational studies of this compound?
- Ethical preclinical design : Adhere to NIH guidelines for animal welfare, including justified sample sizes and humane endpoints .
- Clinical trial readiness : Validate biomarkers (e.g., circulating tumor DNA) in Phase 0 microdosing trials to reduce risk of late-stage failure .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity?
- Non-linear mixed-effects modeling (NLME) : Accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) data.
- Bayesian hierarchical models : Useful for small-sample studies, incorporating prior toxicity data from related compounds .
Methodological Guidance for Data Interpretation
Q. How to distinguish off-target effects from on-target DNA damage in this compound studies?
- CRISPR-Cas9 knockouts : Disrupt genes implicated in carbocation detoxification (e.g., GSTP1) to isolate this compound-specific effects .
- Chemical proteomics : Use affinity-based probes to map this compound’s interaction partners .
Q. What validation protocols are critical for ensuring reproducibility in this compound research?
- Blinded replicate experiments : Minimize bias in high-throughput screens.
- Data transparency : Share raw flow cytometry and sequencing data via repositories like GEO or PRIDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
